2-Methoxyanofinic acid

Description

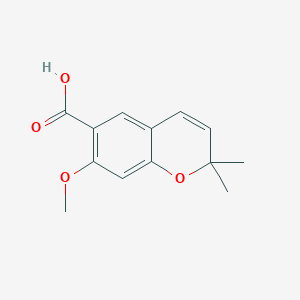

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2,2-dimethylchromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-13(2)5-4-8-6-9(12(14)15)11(16-3)7-10(8)17-13/h4-7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJWSWIKHOYGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Phytogeographical Distribution of 2 Methoxyanofinic Acid

Identification in Propolis from Wallacetrigona incisa

Propolis, a resinous substance collected by honeybees, is known for its complex chemical composition, which varies depending on the local flora and the bee species. A study focusing on the propolis from the stingless bee Wallacetrigona incisa utilized Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to analyze its bioactive components. rjptonline.orgresearchgate.netresearcher.liferesearchgate.net This analysis revealed the presence of seven distinct bioactive compounds, one of which was identified as 2-Methoxyanofinic acid. rjptonline.orgresearchgate.netresearcher.liferesearchgate.net Notably, this was the first instance of this compound being discovered in the propolis of this particular bee species, suggesting a unique phytochemical profile for this natural product. rjptonline.org

Presence in Species of the Gentiana Genus

The Gentiana genus, comprising a large number of species, has been a subject of extensive phytochemical research due to its traditional use in various herbal medicines.

Detection in Gentiana lutea Extracts

This compound has also been found in the extracts of another species from the same genus, Gentiana lutea. chemfont.cajst.go.jpresearchgate.net Commonly known as gentian root, it is used as a bitter food additive. chemfont.cajst.go.jpresearchgate.net Chromatographic evaluation of gentian root extract led to the isolation of fourteen known compounds, including this compound. jst.go.jpresearchgate.net This finding indicates that the compound is not exclusive to a single Gentiana species but is present in others as well.

Discovery in Etlingera rubroloba Fruits

The fruits of Etlingera rubroloba, a plant from the Zingiberaceae family, have been found to contain this compound. mdpi.comscialert.netresearchgate.net Phytochemical analysis of the fruit extract identified this compound as one of its chemical constituents. scialert.net It is considered a secondary metabolite of the phenylpropanoid-glycoside, terpenoid, alkaloid, triterpenoid, and flavonoid groups. mdpi.comresearchgate.net

Isolation from Meistera chinensis Rhizomes

Research on the rhizomes of Meistera chinensis (also known as walay), another member of the Zingiberaceae family, has led to the isolation of this compound. tjnpr.orgjurnal-pharmaconmw.com LC-MS analysis of the walay rhizome extract identified several compounds, including phillygenin, feroxidin, (E)-hexadecyl-ferulate, spinasterol, and this compound. tjnpr.orgjurnal-pharmaconmw.com This discovery in Meistera chinensis expands the known botanical sources of this particular chemical compound.

Comparative Phytochemical Profiling Across Diverse Natural Sources

This compound has been identified in a diverse range of natural sources, highlighting its varied phytogeographical distribution. While it is a notable component in the roots of Gentiana macrophylla and Gentiana lutea, its presence is not limited to the Gentiana genus. chemfont.catmrjournals.comdiva-portal.orgjst.go.jpresearchgate.net Its discovery in the propolis of the stingless bee Wallacetrigona incisa points to its transfer from plant resins into bee products. rjptonline.orgresearchgate.netresearcher.liferesearchgate.net Furthermore, its identification in the fruits of Etlingera rubroloba and the rhizomes of Meistera chinensis demonstrates its occurrence in the Zingiberaceae family, plants geographically and taxonomically distinct from the Gentiana species. mdpi.comscialert.netresearchgate.nettjnpr.orgjurnal-pharmaconmw.com

The following table provides a summary of the natural sources where this compound has been identified:

| Natural Source | Part Used | Family | Key Findings |

| Wallacetrigona incisa Propolis | Resin | Apidae | Identified as one of seven bioactive compounds via LC-MS/MS. rjptonline.orgresearchgate.netresearcher.liferesearchgate.net |

| Gentiana macrophylla | Roots | Gentianaceae | A primary source with high concentrations of the compound. chemfont.catmrjournals.comdiva-portal.org |

| Gentiana lutea | Roots, Rhizome | Gentianaceae | Isolated from extracts used as food additives. chemfont.cajst.go.jpresearchgate.net |

| Etlingera rubroloba | Fruits | Zingiberaceae | Identified as a secondary metabolite. mdpi.comscialert.netresearchgate.net |

| Meistera chinensis | Rhizomes | Zingiberaceae | Isolated via LC-MS analysis. tjnpr.orgjurnal-pharmaconmw.com |

This comparative profile underscores the widespread, albeit specific, distribution of this compound in the natural world.

Structural Classification and Chemotaxonomic Significance of 2 Methoxyanofinic Acid

Classification as a Phenolic Compound and Chromene Derivative

2-Methoxyanofinic acid holds a distinct place in chemical classification due to its hybrid structure, which qualifies it as both a phenolic compound and a chromene derivative. chemfont.caresearchgate.net Phenolic compounds are a major class of plant secondary metabolites characterized by the presence of at least one aromatic ring bearing one or more hydroxyl groups. e-bookshelf.de This category is broadly divided into flavonoids and non-flavonoids, with the latter group including phenolic acids such as hydroxybenzoic and hydroxycinnamic acids. researchgate.net The structure of this compound, with its methoxy (B1213986) group (a derivative of a phenolic hydroxyl group) and a carboxylic acid function attached to an aromatic system, aligns it with the characteristics of a phenolic acid. chemfont.caresearchgate.net Specifically, it can be viewed as a derivative of benzoic acid. researchgate.net

Simultaneously, the core scaffold of the molecule is a 2,2-dimethyl-2H-chromene ring system. chemfont.canih.gov Chromenes, also known as benzopyrans, are heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyran ring. beilstein-journals.org this compound is specifically classified as a 2,2-dimethyl-1-benzopyran. chemfont.ca Research that first identified the compound established its structure as a new chromene derivative based on spectral and chemical evidence. nih.gov Its formal chemical name is 7-methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid. chemfont.ca The presence of this chromene nucleus is a defining structural feature.

Therefore, the classification of this compound is twofold: it is considered a phenolic compound due to the substituted aromatic ring and a chromene derivative based on its fundamental heterocyclic scaffold. chemfont.canih.gov

Characterization as an Iridoid Compound

Multiple chemical databases and suppliers classify this compound as an iridoid compound. smolecule.commedchemexpress.comchemicalbook.comambeed.cn Iridoids are a large group of monoterpenoid secondary metabolites found in many plant species, known for a wide range of biological activities. smolecule.com The compound is primarily isolated from plants such as Gentiana macrophylla, a species famous for its rich content of other well-known iridoids and secoiridoids like gentiopicroside (B1671439) and sweroside. nih.govmedchemexpress.comchemicalbook.com This co-occurrence with classic iridoids in the Gentiana genus likely contributes to its classification within this group in various sources. medchemexpress.eumedchemexpress.com

Chemotaxonomic Implications in Plant Families Containing this compound

Chemotaxonomy is the field of study that utilizes the chemical constituents of plants to understand their systematic relationships and evolutionary development. nih.govmdpi.com The presence and distribution of specific secondary metabolites, like this compound, can serve as important markers for classifying and differentiating plant taxa.

The compound has been identified in at least two distinct plant families, Gentianaceae and Actinidiaceae, highlighting its chemotaxonomic relevance. nih.govresearchgate.net

Gentianaceae: this compound was first isolated from the roots of Gentiana macrophylla, a member of the Gentianaceae family. nih.gov It has also been found in Gentiana lutea. chemfont.ca The Gentiana genus is characterized by the presence of secoiridoids, and the co-isolation of this compound is significant. nih.govresearchgate.net Research has shown that this compound, along with other compounds, can be used as a chemical marker to distinguish between four different species of Gentiana, demonstrating its value for classification at the species level within the genus. researchgate.net

Actinidiaceae: The compound has also been isolated from the twigs and leaves of Actinidia chinensis (kiwifruit). researchgate.net The discovery of this compound in this genus was noted for its chemotaxonomic significance, as it represented a new addition to the known chemical profile of Actinidia. researchgate.net

The presence of this compound in these different plant families suggests potential, though distant, biochemical links and provides a valuable chemical marker for further taxonomic studies.

Table 1: Natural Sources of this compound

| Plant Family | Species | Plant Part |

|---|---|---|

| Gentianaceae | Gentiana macrophylla | Roots |

| Gentianaceae | Gentiana lutea | Root |

Table 2: Co-occurring Chemical Compounds of Chemotaxonomic Interest

| Plant Source | Associated Chemical Classes | Example Compounds |

|---|---|---|

| Gentiana macrophylla | Secoiridoids, Flavonoids | Gentiopicroside, Sweroside, Kushenol I |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Anofinic acid |

| Gentiopicroside |

| Sweroside |

| Kushenol I |

Biosynthetic Pathways and Metabolic Engineering Perspectives for 2 Methoxyanofinic Acid

Elucidation of Precursor Incorporation into 2-Methoxyanofinic Acid

The biosynthesis of this compound, an iridoid compound, originates from fundamental precursor molecules generated through primary metabolic pathways within plants. frontiersin.orgnih.gov The core scaffold of iridoids is derived from the terpenoid biosynthesis pathway, which itself relies on precursors from the methylerythritol 4-phosphate (MEP) pathway and, to a lesser extent, the mevalonate (B85504) (MVA) pathway. frontiersin.org

The initial building blocks are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.orgnih.gov These five-carbon units are condensed to form geranyl pyrophosphate (GPP), a ten-carbon monoterpene precursor. frontiersin.org The MEP pathway is generally considered the primary route for the synthesis of monoterpenes, including the iridoids. frontiersin.org From GPP, a series of enzymatic reactions leads to the formation of the characteristic bicyclic iridoid structure. The iridoid ring itself is synthesized from 8-oxogeranial. wikipedia.org While the specific methylation and oxidation steps leading to the "anofinic acid" structure and its methoxy (B1213986) group are part of the later, more specialized stages of the pathway, the foundational carbon skeleton is unequivocally traced back to IPP and DMAPP.

| Precursor Type | Precursor Molecule | Originating Pathway |

| Primary C5 Unit | Isopentenyl Pyrophosphate (IPP) | MEP/MVA Pathway |

| Primary C5 Unit | Dimethylallyl Pyrophosphate (DMAPP) | MEP/MVA Pathway |

| C10 Monoterpene Precursor | Geranyl Pyrophosphate (GPP) | Terpenoid Biosynthesis |

| Key Iridoid Intermediate | 8-Oxogeranial | Iridoid Biosynthesis |

Role of this compound within Iridoid Biosynthetic Cascades

Iridoids are a large family of monoterpenoids that often serve as defensive compounds against herbivores and pathogens. wikipedia.org They are also crucial intermediates in the biosynthesis of medicinally important monoterpenoid indole (B1671886) alkaloids (MIAs), such as vinblastine (B1199706) and camptothecin. researchgate.netbiorxiv.org The biosynthesis of these complex alkaloids involves the condensation of an iridoid, typically secologanin, with tryptamine. wikipedia.org

This compound is recognized as a specific iridoid found in plants like Gentiana macrophylla. nih.govsmolecule.com Within the intricate web of iridoid biosynthesis, compounds like this compound represent branches from the central pathway. After the formation of the core iridoid skeleton from 8-oxogeranial via the action of iridoid synthase, a cascade of tailoring enzymes—including oxidases, reductases, and transferases—modify the structure to create a diverse array of iridoids. frontiersin.orgnih.gov this compound is one such product of these downstream modifications. Its presence in G. macrophylla alongside other iridoids suggests it is a component of the plant's chemical defense arsenal (B13267) and a product of the plant's specific enzymatic machinery acting on common iridoid precursors. nih.gov The cleavage of a bond in the initial cyclopentane (B165970) ring of an iridoid leads to the formation of secoiridoids, which are the direct precursors for MIAs. wikipedia.org

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of iridoids from the universal precursor GPP is a multi-step enzymatic process. While the specific enzymes responsible for the final methoxylation and formation of the anofinic acid moiety are not fully detailed in current literature, the key enzyme classes involved in the upstream pathway are well-characterized. biorxiv.orgbohrium.com

Key enzymes in the iridoid biosynthetic pathway include:

Geraniol Synthase (GES): Converts GPP to geraniol. biorxiv.org

Geraniol 8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol. biorxiv.org

8-hydroxygeraniol oxidase (8HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial. biorxiv.org

Iridoid Synthase (ISY/IRIS): A pivotal enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the core iridoid ring structure, often producing nepetalactol isomers or other iridodials. wikipedia.orgbiorxiv.org

Iridoid Oxidase (IO): A cytochrome P450 enzyme that further oxidizes the iridoid skeleton, leading towards intermediates like loganic acid. frontiersin.orgnih.gov

Methyltransferases and other Oxidoreductases: Subsequent modifications to produce compounds like this compound are carried out by various tailoring enzymes, including methyltransferases that add the methoxy group and other oxidoreductases that form the carboxylic acid function.

Transcriptomic and metabolomic analyses of plants like Gentiana macrophylla have identified numerous candidate genes encoding these enzyme families, with expression levels often correlating with the accumulation of specific iridoids in different plant tissues. nih.gov

| Enzyme | Abbreviation | Function in Iridoid Pathway | Enzyme Class |

| Geraniol Synthase | GES | GPP → Geraniol | Terpene Synthase |

| Geraniol 8-hydroxylase | G8H | Geraniol → 8-hydroxygeraniol | Cytochrome P450 Monooxygenase |

| 8-hydroxygeraniol oxidase | 8HGO | 8-hydroxygeraniol → 8-oxogeranial | Dehydrogenase |

| Iridoid Synthase | ISY / IRIS | 8-oxogeranial → Iridodial/Nepetalactol | Short-chain Dehydrogenase/Reductase |

| Iridoid Oxidase | IO | Oxidation of the iridoid skeleton | Cytochrome P450 Monooxygenase |

Approaches for Investigating and Manipulating Biosynthetic Pathways

The elucidation and engineering of complex plant biosynthetic pathways, such as the one producing this compound, employ a range of advanced molecular and analytical techniques. nih.gov These approaches are crucial for understanding the pathway's regulation and for potentially enhancing the production of valuable compounds. researchgate.netnih.gov

Key investigative and manipulative strategies include:

Transcriptomics and Metabolomics: High-throughput RNA sequencing (RNA-Seq) combined with metabolomic profiling (e.g., UPLC-Q-Exactive MS) allows researchers to correlate the expression of candidate biosynthetic genes with the accumulation of specific metabolites, like this compound, in different tissues or under various conditions. nih.gov

Gene Silencing and Overexpression: Techniques like virus-induced gene silencing (VIGS) can be used to down-regulate the expression of a specific gene to confirm its function in the pathway. bohrium.com Conversely, overexpressing a gene can validate its role and potentially increase the yield of the target compound.

Heterologous Expression: A powerful strategy involves transferring the identified biosynthetic genes from the native plant into a more easily manipulated host organism, such as yeast (Saccharomyces cerevisiae) or a model plant like Nicotiana benthamiana. bohrium.comnih.gov This allows for the functional characterization of enzymes and the reconstitution of partial or entire pathways, which can be a significant step towards sustainable biotechnological production. bohrium.com

Chemoproteomics: This approach uses chemical probes, often based on pathway intermediates, to capture and identify interacting enzymes directly from cell extracts. frontiersin.org It is particularly useful for discovering novel enzymes or those with low abundance, accelerating the elucidation of biosynthetic pathways without prior genetic information. frontiersin.org

Stable Isotope Labeling: By feeding plants or cell cultures with precursors labeled with stable isotopes (e.g., ¹³C), researchers can trace the metabolic flow through the pathway. core.ac.uk Analysis of the final products by NMR spectroscopy or mass spectrometry reveals how the precursors were incorporated, confirming biosynthetic routes. core.ac.uk

These strategies not only uncover the fundamental enzymatic steps but also open avenues for metabolic engineering to produce novel iridoid structures or to improve the yields of desired compounds for various applications. biorxiv.orgnih.gov

Advanced Methodologies for Isolation, Structural Characterization, and Analytical Quantification of 2 Methoxyanofinic Acid

Comprehensive Extraction and Fractionation Techniques for Complex Matrices

The initial and critical step in the analysis of 2-methoxyanofinic acid from complex samples, such as plant material, involves efficient extraction and fractionation. The goal is to isolate the target compound from a multitude of other components.

A common approach begins with the use of organic solvents. For instance, dried and powdered plant material can be subjected to extraction with methanol (B129727) or chloroform (B151607), sometimes using techniques like Soxhlet extraction for exhaustive recovery. researchgate.netnih.gov This initial extract, rich in various compounds, then undergoes further purification.

Liquid-liquid partitioning is a frequently employed fractionation method. This technique separates compounds based on their differential solubility in two immiscible liquid phases. For example, a chloroform extract can be partitioned with an aqueous sodium bicarbonate solution to isolate acidic compounds like this compound. researchgate.net Another strategy involves partitioning a methanol extract between water and chloroform. bioone.org More exhaustive fractionation can be achieved by sequential partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. squ.edu.om

Column chromatography is another cornerstone of purification. squ.edu.om Silica (B1680970) gel is a common stationary phase, where the crude extract is loaded and then eluted with a gradient of solvents, typically a mixture of chloroform and methanol. bioone.orgnih.gov By gradually increasing the polarity of the mobile phase, compounds are selectively eluted, allowing for the separation of this compound from other constituents.

Solid-phase extraction (SPE) offers a more rapid and selective method for sample cleanup. nih.govresearchgate.net C18-based SPE cartridges are often used, where the extract is loaded, and interfering substances are washed away before eluting the target analyte with a suitable solvent. nih.govresearchgate.net

The following table summarizes various extraction and fractionation techniques reported for the isolation of related aristolochic acids, which are structurally similar to this compound.

| Technique | Description | Source |

| Soxhlet Extraction | Continuous extraction with a solvent like chloroform. | researchgate.net |

| Liquid-Liquid Partitioning | Separation based on differential solubility between two immiscible liquids (e.g., chloroform/water). | bioone.org |

| Column Chromatography | Separation on a solid stationary phase (e.g., silica gel) with a liquid mobile phase. | squ.edu.omnih.gov |

| Solid-Phase Extraction (SPE) | Sample cleanup and concentration using a solid sorbent in a cartridge format. | nih.govresearchgate.net |

| Preparative Thin Layer Chromatography (PTLC) | Separation on a thin layer of adsorbent material, useful for isolating small quantities of pure compounds. | bioone.orgnih.govscilit.com |

High-Resolution Chromatographic Separation Modalities

High-resolution chromatographic techniques are indispensable for the separation of this compound from other closely related compounds within a complex mixture. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most powerful and widely used methods. squ.edu.omnih.gov

These techniques utilize a stationary phase, typically a C18 column, which consists of silica particles chemically bonded with octadecylsilane, creating a non-polar surface. nih.govresearchgate.netnih.gov The separation is achieved by passing a pressurized liquid mobile phase through the column. The mobile phase often consists of a mixture of an aqueous solution (frequently containing an acidifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.govnih.gov

The separation can be performed in two primary modes:

Isocratic elution: The composition of the mobile phase remains constant throughout the run. This is suitable for simpler separations. nih.govresearchgate.net

Gradient elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the organic solvent. nih.gov This allows for the effective separation of a wide range of compounds with varying polarities in a single analysis.

The choice of column dimensions, including length, internal diameter, and particle size, significantly impacts the resolution and speed of the separation. UHPLC systems, which use columns with smaller particle sizes (typically sub-2 µm), offer higher resolution and faster analysis times compared to traditional HPLC. nih.govnih.gov

Ion-pair reversed-phase chromatography is a variation that can be employed for highly polar or ionic compounds. researchgate.net This method involves adding an ion-pairing reagent to the mobile phase, which interacts with the analyte to form a neutral complex that can be retained by the non-polar stationary phase. researchgate.net

Spectroscopic Analysis for Elucidating Molecular Architecture

Once isolated, spectroscopic techniques are employed to determine the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular structure. researchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Specific absorption bands in the IR spectrum correspond to the vibrations of particular chemical bonds, such as carbonyl (C=O) and nitro (NO₂) groups, which are characteristic features of related aristolochic acids. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) is a characteristic property that can aid in identification and quantification. bioone.orgscilit.com For instance, aristolochic acids typically exhibit strong UV absorption around 250 nm. scilit.com

Advanced Mass Spectrometry Techniques for Identification and Profiling (e.g., LC-MS/MS, UPLC-QTOF-MS)

The coupling of liquid chromatography with mass spectrometry has revolutionized the analysis of complex mixtures. These hyphenated techniques provide both separation and highly sensitive and specific detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique, often utilizing a triple quadrupole (QqQ) mass analyzer, is the gold standard for targeted quantification. nih.govcjnmcpu.com In LC-MS/MS, the first quadrupole selects the precursor ion (the molecular ion of the analyte), which is then fragmented in a collision cell. The second quadrupole then selects specific fragment ions for detection. chromatographyonline.com This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification even in complex matrices. nih.gov

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This powerful combination is ideal for both qualitative and quantitative analysis. cjnmcpu.commdpi.commdpi.com UPLC provides high-resolution separation, while the QTOF mass spectrometer offers high-resolution and accurate mass measurements for both precursor and fragment ions. nih.govmdpi.com This capability allows for the confident identification of unknown compounds and the comprehensive profiling of all detectable components in a sample. mdpi.comnih.gov The data generated can be used to create detailed chemical fingerprints of samples. cjnmcpu.com

These advanced MS techniques typically use electrospray ionization (ESI) to generate ions from the eluting compounds before they enter the mass analyzer. nih.govnih.gov

| Technique | Analyzer | Primary Application | Key Features | Source |

| LC-MS/MS | Triple Quadrupole (QqQ) | Targeted Quantification | High sensitivity, high selectivity (MRM) | nih.govcjnmcpu.com |

| UPLC-QTOF-MS | Quadrupole Time-of-Flight | Profiling and Identification | High resolution, accurate mass measurement | cjnmcpu.commdpi.commdpi.com |

Development and Validation of Analytical Methods for Quantitative Assessment and Quality Control (e.g., HPLC-DAD)

For routine quantitative analysis and quality control, it is essential to develop and validate robust analytical methods. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a commonly used and reliable technique for this purpose. nih.govbioone.orgscilit.com The DAD detector can acquire UV-Vis spectra across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. nih.gov

The development of a quantitative method involves optimizing various parameters, including the choice of column, mobile phase composition, flow rate, and detection wavelength. penpublishing.netms-editions.cl

Once developed, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure it is suitable for its intended purpose. labmanager.comeuropa.eu Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards of known concentrations and evaluating the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. labmanager.com

Accuracy: The closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. europa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). europa.eu

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. labmanager.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

A validated HPLC-DAD method provides a reliable tool for the routine quantification of this compound in various samples for quality control purposes. bioone.orgscilit.com

Application of this compound as a Characteristic Marker for Botanical Authentication

The unique chemical profiles of plants can be used as fingerprints for their authentication. Specific compounds, or a pattern of compounds, can serve as characteristic markers to distinguish between different species or to verify the geographical origin of a plant material.

This compound, along with other related compounds, has been identified as a potential chemical marker for the authentication of certain botanical species. For example, it has been used in combination with other compounds to distinguish between different species of Gentiana. mdpi.comresearchgate.net By analyzing the presence and quantity of such marker compounds using techniques like HPLC or UPLC-MS, it is possible to verify the identity and quality of herbal materials, which is crucial for ensuring their safety and efficacy. bioone.orgscilit.commdpi.comnih.gov This chemotaxonomic approach plays a vital role in the quality control of herbal medicines and products.

Investigation of Biological Activities of 2 Methoxyanofinic Acid and Associated Mechanistic Insights

Antibacterial Activity Against Microbial Pathogens

2-Methoxyanofinic acid, an iridoid compound found in nature, has been a subject of scientific investigation, particularly concerning its bioactive properties. medchemexpress.eumedchemexpress.com Research into a propolis containing this compound alongside other bioactive compounds like ganoderic acid R and mulberranol has highlighted its potential as an antimicrobial agent. researchgate.net

Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus epidermidis, Bacillus subtilis, Staphylococcus aureus, Propionibacterium acnes)

Studies have demonstrated that natural extracts containing this compound exhibit notable antibacterial activity against a range of Gram-positive bacteria. researchgate.net Propolis containing this compound was found to be effective against pathogenic species including Staphylococcus epidermidis, Bacillus subtilis, Staphylococcus aureus, and Propionibacterium acnes. researchgate.netmdpi.com The efficacy against these strains is significant, as they are common human pathogens; S. epidermidis and P. acnes are often associated with skin conditions and opportunistic infections, while S. aureus is a major cause of various infections and B. subtilis is a well-studied model organism. frontiersin.orgmdpi.comnih.gov The observed efficacy is generally stronger against Gram-positive bacteria compared to Gram-negative species. researchgate.net

Table 1: Documented Antibacterial Efficacy Against Gram-Positive Strains

| Bacterial Strain | Activity Observed | Source Compound/Extract |

|---|---|---|

| Staphylococcus epidermidis | Effective Inhibition | Propolis containing this compound researchgate.net |

| Bacillus subtilis | Effective Inhibition | Propolis containing this compound researchgate.net |

| Staphylococcus aureus | Effective Inhibition | Propolis containing this compound researchgate.netdntb.gov.ua |

Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

The antibacterial spectrum of this compound-containing extracts also extends to Gram-negative bacteria, although often to a lesser degree than observed with Gram-positive strains. researchgate.net Specifically, inhibitory effects have been noted against Escherichia coli. researchgate.netdntb.gov.uaresearchgate.net E. coli is a key model organism for Gram-negative bacteria and a common cause of infections, making any activity against it noteworthy. nih.govfrontiersin.org The mechanism of action against Gram-negative bacteria may involve interactions with the outer membrane and key cellular proteins. frontiersin.orgscielo.org.mx

Computational Molecular Docking Studies on Bacterial Targets

To elucidate the mechanisms underlying its antibacterial effects, computational molecular docking studies have been employed. researchgate.netdntb.gov.ua This in silico approach simulates the interaction between a ligand, such as this compound, and the binding site of a target protein, predicting the binding affinity and orientation. nih.govfrontiersin.org For bacteria like B. subtilis and E. coli, several essential proteins are considered potential targets for novel antimicrobial agents. researchgate.net These studies help identify which bacterial proteins are most likely inhibited by the compound, providing a foundation for understanding its mode of action at a molecular level. dntb.gov.ua

Table 2: Potential Bacterial Protein Targets Investigated in Docking Studies

| Target Protein | Function | Organism(s) |

|---|---|---|

| FtsZ (Filamenting temperature-sensitive mutant Z) | Cytoskeleton protein, crucial for cell division | E. coli, B. subtilis researchgate.netdntb.gov.ua |

| MreB (Murein cluster e-B protein) | Cytoskeleton protein, involved in cell shape maintenance | E. coli, B. subtilis researchgate.net |

| MreC | Cell shape-determining protein | E. coli, B. subtilis researchgate.net |

| FimH | Adhesin protein involved in bacterial attachment | E. coli scielo.org.mx |

In Vitro Susceptibility Assays and Determination of Inhibition Parameters

The antibacterial activity of compounds like this compound is quantified using standardized in vitro susceptibility assays. msdmanuals.com Common methods include disk diffusion and broth microdilution. nih.gov The disk diffusion method provides a qualitative assessment of susceptibility, where the size of the zone of inhibition around a disk impregnated with the test compound corresponds to its antibacterial potency. msdmanuals.com

Semiquantitative methods, such as broth or agar (B569324) dilution, are used to determine the Minimum Inhibitory Concentration (MIC). msdmanuals.comnih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation. oatext.com These assays are fundamental in drug discovery for evaluating the potency of new antimicrobial agents against various pathogens. nih.gov For instance, studies on propolis containing this compound utilized the disk diffusion method to establish its inhibitory effects. researchgate.net

Immunomodulatory Potential and Cellular Pathway Interactions

Beyond direct antimicrobial action, natural compounds are often investigated for their ability to modulate the host immune system, a property known as immunomodulatory activity. nih.govfrontiersin.org This can involve the stimulation or suppression of immune cells such as lymphocytes. nih.gov

Stimulation of Lymphocyte Proliferation (T and B Lymphocytes)

A key aspect of evaluating immunomodulatory potential is assessing a compound's effect on lymphocyte proliferation. frontiersin.orgmdpi.com Lymphocytes, which include T cells and B cells, are central to the adaptive immune response. frontiersin.org In vitro assays are commonly used to measure this effect. Spleen cells can be isolated and cultured in the presence of the test compound. mdpi.com

To specifically assess T and B cell proliferation, mitogens are used as stimulants. Concanavalin A (ConA) is typically used to induce the proliferation of T lymphocytes, while Lipopolysaccharide (LPS) is used to stimulate B lymphocytes. mdpi.com The rate of cell proliferation is then quantified, often using an MTT assay, which measures the metabolic activity of living cells. mdpi.com An increase in proliferation in the presence of a compound suggests a stimulatory effect on the adaptive immune system. mdpi.com Such investigations help to understand if a compound could potentially enhance the body's own defense mechanisms against pathogens.

Modulation of Inflammatory Cytokine Production (e.g., IL-1, IL-4, IL-12)

Research indicates that this compound, an iridoid compound often derived from plants like Gentiana macrophylla, possesses anti-inflammatory properties. smolecule.commedchemexpress.com Studies suggest it may inhibit inflammatory pathways, making it a candidate for further investigation in the context of inflammatory conditions. smolecule.com The compound has been identified as a constituent in plant extracts that demonstrate anti-inflammatory activity. tjnpr.org

Inflammatory responses are complex processes mediated by a variety of signaling molecules, among which cytokines are paramount. Pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Interleukin-12 (IL-12) are crucial for initiating and amplifying inflammatory cascades and directing the immune system towards a T helper 1 (Th1) type response to fight pathogens. nih.govthermofisher.commdpi.com IL-1β, a member of the IL-1 family, is a potent pro-inflammatory cytokine produced by immune cells in response to microbial threats. thermofisher.com IL-12 is essential for inducing the production of other cytokines like interferon-gamma (IFN-γ) and promoting the activation of T cells and natural killer (NK) cells. nih.govmdpi.com Conversely, cytokines like Interleukin-4 (IL-4) are typically associated with anti-inflammatory or T helper 2 (Th2) type responses, which are involved in tissue repair and combating parasites but can also contribute to allergic inflammation. oncotarget.comnih.gov The balance between these pro- and anti-inflammatory cytokines is critical for a healthy immune response. oncotarget.com

While this compound is generally noted for its anti-inflammatory effects, detailed mechanistic studies specifically elucidating its direct modulatory impact on the production of IL-1, IL-4, and IL-12 are not extensively documented in the available scientific literature.

Enhancement of Macrophage Phagocytic Responses

Macrophages are key cells of the innate immune system, playing a critical role in both initiating inflammation and resolving it. frontiersin.org One of their primary functions is phagocytosis, the process of engulfing and eliminating pathogens, cellular debris, and dead cells. frontiersin.orgnih.gov This clearance is vital for host defense and tissue homeostasis. frontiersin.org Macrophage responses, including their phagocytic appetite, can be tuned by various stimuli. nih.gov For instance, the activation of certain nuclear receptors, like the Liver X Receptor (LXR), has been shown to enhance the phagocytosis of apoptotic cells while suppressing inflammatory gene expression in macrophages. plos.org

Although this compound has been identified with general anti-inflammatory and antimicrobial activities, specific research detailing its direct effect on enhancing macrophage phagocytic responses is not prominently featured in existing studies. smolecule.comrjptonline.org The broader metabolic state of a macrophage, including glucose and amino acid metabolism, is known to be intrinsically linked to its functional responses like phagocytosis. frontiersin.org However, the precise influence of this compound on these specific cellular mechanisms remains an area for future investigation.

Antifungal Efficacy Against Mycoparasitic and Pathogenic Fungi

Activity against Plant Pathogenic Fungi (e.g., Cladosporium cucumerinum)

This compound has demonstrated notable antifungal activity against the plant pathogenic fungus Cladosporium cucumerinum. nih.govbiocrick.com This fungus is a known pathogen that causes scab disease in cucumbers and other cucurbits. The compound was identified through bioassay-directed fractionation of extracts from the roots of Gentiana macrophylla. nih.gov Its efficacy against this plant pathogen highlights its potential role in agricultural applications as a natural antifungal agent. nih.govbiocrick.com

Inhibition of Human Pathogenic Yeasts (e.g., Candida albicans by derivatives)

While this compound itself is not active against the human pathogenic yeast Candida albicans, its methyl ester derivative shows inhibitory properties against this opportunistic fungus. nih.govbiocrick.comnih.gov Candida albicans is a common cause of mucosal and systemic infections, particularly in immunocompromised individuals, and the development of resistance to existing antifungal drugs is a growing concern. mdpi.comcabidigitallibrary.org The finding that a simple chemical modification—esterification—of this compound can induce activity against C. albicans is significant for the development of new antifungal therapeutics. nih.govnih.gov

Structure-Activity Relationship Analysis for Antifungal Properties

Studies on this compound and related compounds have provided valuable insights into the structural features required for antifungal activity. nih.gov The analysis reveals that specific chemical modifications can dramatically alter the efficacy and spectrum of the compound's antifungal effects. nih.govbiocrick.com

Key findings from the structure-activity relationship (SAR) analysis include:

Role of the Methoxyl Group : The addition of a methoxyl group to the benzene (B151609) nucleus of the parent compound, anofinic acid, significantly increases the antifungal activity against Cladosporium cucumerinum. nih.govbiocrick.com

Effect of Esterification : Esterification of the carboxylic acid group of this compound to form its methyl ester leads to a decrease in its activity against C. cucumerinum. However, this same modification induces activity against Candida albicans, against which the original acid is inactive. nih.govbiocrick.comnih.gov

Effect of Glycosylation : The glycosylation (attachment of a sugar moiety) at the carboxylic group was found to eliminate the antifungal activity. nih.govbiocrick.com

These relationships underscore the importance of the free carboxylic acid group for activity against certain fungi and how its modification can shift the spectrum of activity to other fungal species.

Table 1: Structure-Activity Relationship (SAR) for Antifungal Properties of this compound and its Derivatives This table summarizes how different chemical modifications affect the antifungal activity of the anofinic acid scaffold.

| Compound/Modification | Activity vs. Cladosporium cucumerinum | Activity vs. Candida albicans | Reference |

|---|---|---|---|

| Anofinic acid | Active | Inactive | nih.govbiocrick.com |

| This compound (Addition of -OCH3) | Remarkably Increased Activity | Inactive | nih.govbiocrick.com |

| Methyl ester of this compound (Esterification of -COOH) | Decreased Activity | Induced Activity | nih.govbiocrick.comnih.gov |

| Glycosylated this compound (Glycosylation of -COOH) | Activity Removed | Not Reported (Implied Inactive) | nih.govbiocrick.com |

Antioxidant Capacity and Free Radical Scavenging Mechanisms

This compound is recognized for its antioxidant properties, which are attributed to its ability to neutralize free radicals and thereby reduce oxidative stress in biological systems. smolecule.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in various diseases. mdpi.comresearchgate.net

The compound has been identified in ethanolic extracts of plants such as Etlingera alba and Meistera chinensis, which have demonstrated significant antioxidant activity in assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. tjnpr.orgscialert.net These assays are commonly used to measure the capacity of a compound to act as a free radical scavenger. scialert.netfrontiersin.org

The chemical structure of this compound, which includes a phenolic component, is key to its antioxidant function. smolecule.com Phenolic compounds can scavenge free radicals through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET). frontiersin.org The presence of hydroxyl groups on an aromatic ring allows for the donation of a hydrogen atom to a radical, which stabilizes the radical and terminates the damaging chain reaction. frontiersin.orgnih.gov The resulting phenoxyl radical from the antioxidant molecule is often stabilized by resonance, making it relatively unreactive. nih.gov While the general mechanisms for phenolic antioxidants are well-understood, specific kinetic studies detailing the precise radical scavenging mechanism of this compound are an area for further detailed research.

In Vitro Antioxidant Assays (e.g., DPPH, ABTS Radical Scavenging)

The antioxidant potential of this compound, an iridoid compound identified in various plant species, has been suggested through the evaluation of extracts in which it is a constituent. scialert.netresearchgate.nettjnpr.org While direct antioxidant data for the isolated compound is limited in the reviewed literature, studies on plant extracts containing this compound provide insights into its potential radical scavenging capabilities.

Two common in vitro methods used to assess antioxidant activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. scialert.net In the DPPH assay, the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical results in a color change that can be measured spectrophotometrically. scialert.net The ABTS assay similarly measures the radical scavenging capacity of a substance against the ABTS radical cation. scialert.net

A study on an ethanolic extract of Etlingera alba rhizome, which was found to contain this compound among other compounds, demonstrated antioxidant properties using both DPPH and ABTS methods. scialert.netsciopen.com The IC50 value, which represents the concentration of the extract required to scavenge 50% of the radicals, was determined for the entire extract. scialert.net

Similarly, research on the rhizome extract of Meistera chinensis (walay), where this compound was also identified, reported its antioxidant effects using DPPH and ABTS assays, with corresponding IC50 values for the total extract. researchgate.nettjnpr.org

Table 1: Antioxidant Activity of Plant Extracts Containing this compound

| Plant Extract | Assay | IC50 Value of Extract (mg/L) | Reference Compound | Reference IC50 (mg/L) |

| Etlingera alba rhizome | DPPH | 43.61 ± 0.69 | Ascorbic Acid | 13.59 ± 0.79 |

| Trolox | 17.30 ± 0.69 | |||

| ABTS | 50.57 ± 0.83 | Ascorbic Acid | 15.43 ± 0.43 | |

| Trolox | 20.30 ± 1.13 | |||

| Meistera chinensis rhizome | DPPH | 10.44 | Vitamin C | 8.29 |

| ABTS | 2.44 | Vitamin C | 8.61 | |

| Data is for the total plant extract and not for isolated this compound. scialert.netresearchgate.nettjnpr.orgsciopen.com |

Investigation of Antioxidant Pathways and Molecular Targets

The mechanisms through which this compound may exert its antioxidant effects are multifaceted and appear to involve indirect modulation of cellular processes.

One proposed mechanism is through the enhancement of the immune system. scialert.net Research on an ethanolic extract of Etlingera rubroloba fruit, which contains this compound, suggests that the compound acts as an antioxidant by increasing the proliferation of lymphocyte cells. scialert.net This immunostimulatory effect is thought to be mediated by the production of cytokines, such as Interleukin-12 (IL-12), which can in turn activate macrophages to carry out their phagocytic functions. scialert.net

As a member of the iridoid class of compounds, the antioxidant activity of this compound may also be understood in the broader context of how iridoids function. The hepatoprotective effects of iridoids, for instance, are largely attributed to their antioxidant properties. nih.gov This action is believed to be two-fold: direct, through the scavenging of reactive oxygen species (ROS), and indirect, by stimulating the body's own antioxidant defense systems. nih.gov

General mechanisms for iridoids in mitigating oxidative stress involve the modulation of key signaling pathways. sciopen.com These can include the NF-κB, MAPK, AMPK, and PI3K/AKT pathways, which are crucial in regulating cellular responses to oxidative stress. sciopen.comrsc.org For example, some iridoid glycosides have been shown to enhance the expression of proteins related to the PI3K–Akt/PKB signaling pathway, which is vital for insulin (B600854) metabolism and can be impacted by oxidative stress. rsc.org

Furthermore, studies on other iridoid glycosides have revealed their ability to attenuate oxidative stress by inducing TFEB/TFE3-mediated lysosomal biogenesis and promoting autophagic flux. tandfonline.com This process helps in clearing damaged cellular components and maintaining cellular homeostasis under oxidative stress. tandfonline.com While these mechanisms have not been specifically demonstrated for this compound, they provide a plausible framework for its potential antioxidant actions, given its structural classification as an iridoid.

Future Perspectives and Advanced Research Directions for 2 Methoxyanofinic Acid

Application of Omics Technologies for Comprehensive Biological Understanding

The study of biological systems has been revolutionized by the advent of "omics" technologies, which allow for the comprehensive characterization and quantification of entire sets of biological molecules. frontiersin.orgwikipedia.orgresearchgate.net These technologies, including transcriptomics and metabolomics, provide a holistic view of the molecular mechanisms underlying biological processes and are increasingly being applied to understand the biosynthesis and function of natural products like 2-methoxyanofinic acid. frontiersin.orgwikipedia.orgnih.gov

Transcriptomics for Gene Expression Analysis Related to Biosynthesis

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, is a powerful tool for elucidating the biosynthetic pathways of natural products. mdpi.com By analyzing gene expression patterns, researchers can identify the enzymes and regulatory factors involved in the synthesis of specific compounds. frontiersin.orgnih.gov

In the context of this compound, an iridoid found in Gentiana macrophylla, transcriptomic analysis can reveal the genes responsible for its formation. medchemexpress.comnih.gov A study on Gentiana macrophylla used transcriptomics to identify unigenes involved in terpenoid backbone biosynthesis, a crucial step in the formation of iridoids. nih.gov The research highlighted that many genes associated with iridoid synthesis showed higher expression in the leaves and flowers of the plant. nih.gov

Key Genes and Enzymes in Iridoid Biosynthesis:

| Gene/Enzyme Class | Function in Iridoid Biosynthesis | Reference |

| Terpene Synthases | Catalyze the formation of the basic carbon skeleton of terpenoids. | nih.gov |

| Cytochrome P450s | Involved in the modification and functionalization of the iridoid scaffold. | nih.gov |

| Glycosyltransferases | Attach sugar moieties to the iridoid core, affecting solubility and biological activity. | nih.gov |

By comparing the transcriptomes of different plant tissues or plants under various conditions, researchers can pinpoint the specific genes that are co-expressed with the production of this compound, thereby providing a detailed map of its biosynthetic pathway. frontiersin.orgnih.gov

Metabolomics for Global Metabolite Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. frontiersin.orgnih.govmdpi.com It provides a direct functional readout of the physiological state of a biological system. nih.gov In the study of this compound, metabolomics can be used to create a comprehensive profile of all the metabolites present in Gentiana macrophylla, the plant in which it is found. medchemexpress.comresearchgate.net

This global metabolite profiling can help to:

Identify novel compounds related to this compound.

Understand the metabolic context in which this compound is produced.

Discover biomarkers associated with the production of this compound. mdpi.comfrontiersin.org

By combining metabolomic data with transcriptomic data, a more complete picture of the biological system can be obtained. nih.govmdpi.com This integrated "multi-omics" approach can reveal correlations between gene expression and metabolite accumulation, further elucidating the biosynthetic pathway of this compound and its regulation. nih.gov

Metabolomics Approaches for Natural Product Research:

| Technique | Description | Application | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies volatile and semi-volatile compounds. | Profiling of primary and secondary metabolites. | mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates and identifies a wide range of non-volatile compounds. | Comprehensive analysis of complex metabolite mixtures. | mdpi.comfrontiersin.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and quantification of metabolites. | Identification and structural elucidation of novel compounds. | researchgate.net |

Computational Chemistry and In Silico Drug Discovery Approaches

Computational chemistry and in silico drug discovery methods have become indispensable tools in modern pharmaceutical research, offering a rapid and cost-effective means to identify and optimize potential drug candidates. researchgate.net These approaches are particularly valuable for exploring the therapeutic potential of natural products like this compound.

Ligand-Target Interaction Analysis and Binding Affinity Prediction

Understanding how a small molecule like this compound interacts with its biological target is fundamental to drug discovery. nih.govmdpi.com Computational methods, such as molecular docking and molecular dynamics (MD) simulations, can predict the binding mode and affinity of a ligand to a protein target. researchgate.netmdpi.com

Molecular docking studies can be used to screen large libraries of compounds against a specific protein target to identify potential binders. dntb.gov.ua For this compound, this could involve docking it against various protein targets implicated in diseases to predict its potential therapeutic applications. researchgate.netdntb.gov.ua

Key Computational Methods for Ligand-Target Analysis:

| Method | Description | Application | Reference |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Virtual screening and lead identification. | dntb.gov.ua |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insights into the stability and dynamics of ligand-protein complexes. | Refinement of docking poses and calculation of binding free energies. | mdpi.com |

| Machine Learning Scoring Functions | Use machine learning algorithms to predict binding affinity based on the structural features of the protein-ligand complex. | Improved accuracy in binding affinity prediction. | biorxiv.orgarxiv.orgmdpi.commit.edu |

De Novo Design and Optimization of this compound Analogs

De novo drug design involves the computational creation of novel molecular structures with desired properties. plos.orgnih.govbakerlab.org This approach can be used to design analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com

The process typically starts with a known ligand or a binding site on a target protein. fujitsu.com Computational algorithms then generate new molecular structures that are predicted to bind to the target with high affinity. plos.orgmdpi.com These designed analogs can then be synthesized and tested experimentally.

Strategies for De Novo Design and Optimization:

| Strategy | Description | Goal | Reference |

| Fragment-Based Design | Assembling new molecules from small chemical fragments that are known to bind to the target. | Generation of novel scaffolds with good binding properties. | fujitsu.com |

| Structure-Based Design | Modifying the structure of a known ligand to improve its interaction with the target protein. | Optimization of lead compounds for improved efficacy and safety. | mdpi.com |

| Multi-Objective Optimization | Simultaneously optimizing multiple properties of a molecule, such as binding affinity, solubility, and metabolic stability. | Design of drug candidates with a balanced profile of properties. | fujitsu.com |

Sustainable Sourcing and Biotechnological Production Strategies

The increasing demand for natural products in various industries necessitates the development of sustainable sourcing and production methods. astrazeneca.comnih.gov For this compound, which is naturally sourced from Gentiana macrophylla, ensuring a stable and environmentally friendly supply is crucial for its long-term research and potential commercialization. medchemexpress.com

Biotechnological production, using microbial cell factories or plant cell cultures, offers a promising alternative to the extraction from wild or cultivated plants. nih.govfraunhofer.de This approach can provide a more reliable, scalable, and sustainable source of the compound. researchgate.net

Key Aspects of Sustainable Sourcing and Production:

| Aspect | Description | Importance | Reference |

| Sustainable Harvesting | Implementing practices that ensure the long-term survival of the plant population and the ecosystem. | Conservation of biodiversity and natural resources. | astrazeneca.com |

| Plant Cell Culture | Growing plant cells in a controlled environment to produce specific secondary metabolites. | A controlled and sustainable production platform, independent of geographical and climatic conditions. | |

| Microbial Fermentation | Engineering microorganisms like bacteria or yeast to produce the desired compound. | High-yield, cost-effective, and scalable production. | fraunhofer.deresearchgate.net |

| Metabolic Engineering | Modifying the metabolic pathways of the production host to enhance the yield of the target compound. | Optimization of biotechnological production processes. | nih.gov |

By exploring these advanced research directions, the scientific community can unlock the full potential of this compound, from understanding its fundamental biology to developing novel therapeutic applications and ensuring its sustainable production for future generations.

Exploration of Novel Bioactivities and Molecular Targets in Emerging Research Areas

This compound, a chromene derivative isolated from medicinal plants such as Gentiana macrophylla, is an emerging area of research with potential applications in various fields. dntb.gov.uadntb.gov.uasmolecule.comwikidata.org Current studies have primarily focused on its inherent anti-inflammatory, antioxidant, and antifungal properties. smolecule.comscialert.netrjptonline.org Future research is poised to delve deeper into these activities to elucidate the underlying molecular mechanisms and identify specific cellular targets.

One of the most promising areas for future investigation is its antifungal activity. Research has shown that this compound is active against the plant pathogenic fungus Cladosporium cucumerinum. dntb.gov.ua Furthermore, studies on structure-activity relationships have revealed that the presence of a methoxyl group on the benzene (B151609) nucleus significantly enhances its antifungal properties when compared to its parent compound, anofinic acid. dntb.gov.ua Conversely, glycosylation of the carboxylic moiety has been found to eliminate this activity. The methyl ester of this compound has also demonstrated inhibitory effects on the human pathogenic yeast Candida albicans. dntb.gov.ua These findings open avenues for the development of novel antifungal agents. Future studies could focus on screening this compound against a broader panel of human and plant fungal pathogens and identifying the specific enzymes or cellular pathways it disrupts in these organisms.

In addition to its antifungal properties, this compound has been identified as a potential immunomodulator and antioxidant. scialert.netmdpi.com It has been suggested that the compound may exert its effects by increasing the proliferation of lymphocyte cells. scialert.net This immunostimulatory potential warrants further investigation, particularly in the context of infectious diseases and immunodeficiencies. mdpi.com Molecular docking studies have begun to explore the interaction of this compound with various protein targets, although specific, validated targets remain to be conclusively identified. researchgate.net The general anti-inflammatory potential of compounds from Gentiana macrophylla has been linked to molecular targets such as transcription factors (e.g., NF-κB) and pro-inflammatory enzymes (e.g., COX-2), presenting a rational starting point for investigating the specific mechanisms of this compound.

The antioxidant activity of this compound is another area ripe for exploration. It is believed to help neutralize free radicals, thereby reducing oxidative stress. smolecule.com Understanding the precise mechanisms, whether through direct radical scavenging or by modulating endogenous antioxidant pathways, will be crucial.

Table 1: Investigated Bioactivities of this compound

| Bioactivity | Target Organism/Cell | Observed Effect | Reference |

| Antifungal | Cladosporium cucumerinum | Active | dntb.gov.ua |

| Antifungal | Candida albicans | Active (as methyl ester) | dntb.gov.ua |

| Immunomodulatory | Lymphocyte cells | Increased proliferation | scialert.net |

| Antioxidant | Not specified | Neutralizes free radicals | smolecule.com |

| Antibacterial | Not specified | Mentioned as potential | rjptonline.org |

Development of Synthetic Pathways for this compound and its Analogs

Currently, this compound is primarily obtained through extraction from natural sources, such as the roots of Gentiana macrophylla. smolecule.com While effective for initial research, this method can be limited by plant availability and yield. The development of efficient and scalable synthetic pathways is therefore a critical step toward enabling more extensive research and potential future applications.

As of now, a complete, published total synthesis of this compound has not been detailed in the scientific literature. However, general strategies involving condensation reactions and functional group modifications on related iridoid or chromene structures have been suggested. smolecule.com A plausible synthetic route can be conceptualized based on the known chemistry of its structural components. The core structure of this compound is 7-methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid. bldpharm.com

A potential synthetic approach could involve the acylation of a suitably substituted 2,2-dimethyl-2H-chromene. For instance, the synthesis of the parent anofinic acid (2,2-dimethyl-2H-chromene-6-carboxylic acid) has been achieved through the oxidation of 6-formyl-2,2-dimethyl-2H-chromene. oup.com This suggests a strategy where a 7-methoxy-2,2-dimethyl-2H-chromene precursor could be formylated at the 6-position, followed by oxidation of the resulting aldehyde to the carboxylic acid. The synthesis of a related precursor, 4-bromo-2,2-dimethyl-7-methoxy-2H-chromene, has been reported starting from 2,2-dimethyl-7-methoxychroman-4-one, indicating that the key structural motifs are synthetically accessible. researchgate.net

The development of synthetic pathways for analogs of this compound is an unexplored but highly promising research direction. There is currently no information available in the literature regarding the synthesis of its analogs. By systematically modifying the substituents on the chromene ring, the carboxylic acid moiety, or the dimethyl group, new compounds with potentially enhanced or novel bioactivities could be generated. For example, based on the initial structure-activity relationship findings, esterification or amidation of the carboxylic acid could be explored to modulate antifungal activity and cell permeability. dntb.gov.ua The synthesis of analogs would be invaluable for creating a library of compounds for screening, which could lead to the identification of molecules with improved potency, selectivity, and pharmacokinetic properties.

Table 2: Potential Synthetic Strategies for Chromene Carboxylic Acids

| Reaction Type | Description | Relevance to this compound Synthesis |

| Acylation | Introduction of an acyl group onto the chromene ring. | A key step to introduce the carboxyl functional group or a precursor at the C-6 position. |

| Oxidation | Conversion of a formyl or other group to a carboxylic acid. | A potential final step to yield the target molecule from an aldehyde precursor. |

| Condensation | Formation of the chromene ring from simpler precursors. | A fundamental strategy to construct the core heterocyclic system. |

| Functional Group Modification | Alteration of existing functional groups. | Useful for creating a diverse range of analogs (e.g., esters, amides). |

Q & A

Basic Research Questions

Q. How is 2-Methoxyanofinic Acid identified and characterized in natural sources, and what analytical techniques are recommended for its validation?

- Methodological Answer : this compound is classified as an oxynaphthalene derivative and is identified in phytochemical studies of Gentiana macrophylla (秦艽) using advanced chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is commonly employed for preliminary separation, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural elucidation . Researchers must account for co-eluting compounds (e.g., iridoid glycosides) by optimizing mobile-phase gradients and validating specificity using orthogonal methods like thin-layer chromatography (TLC) .

Q. What are the key challenges in isolating this compound from plant matrices, and how can extraction protocols be optimized?

- Methodological Answer : Extraction efficiency is influenced by solvent polarity, pH, and plant pretreatment. For example, ammonia-containing solvents may induce artifactual formation of pyridine alkaloids during extraction, as observed in studies of Gentiana macrophylla . To mitigate this, researchers should avoid alkaline conditions and use neutral solvents (e.g., methanol-water mixtures) with solid-phase extraction (SPE) for purification. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) methods are also applicable for reducing matrix interference .

Advanced Research Questions

Q. How does this compound interact with co-occurring phytochemicals (e.g., iridoid glycosides), and what experimental designs can elucidate synergistic or antagonistic effects?

- Methodological Answer : Co-occurring compounds like gentiopicroside and swertiamarin may modulate bioavailability or activity. Researchers should employ combinatorial assays (e.g., checkerboard synergy testing) in cell-based models to evaluate interactions. Fractional inhibitory concentration (FIC) indices can quantify synergism. Analytical workflows integrating LC-MS/MS with molecular networking (e.g., GNPS) are recommended for mapping metabolic pathways .

Q. What are the sources of variability in reported bioactivity data for this compound, and how can meta-analytical approaches address contradictions?

- Methodological Answer : Heterogeneity in bioactivity data may arise from differences in extraction protocols, assay conditions (e.g., cell line specificity), or compound stability. Meta-analytical tools like the I² statistic (proportion of total variation due to heterogeneity) and H (standardized heterogeneity measure) can quantify variability across studies. Random-effects models are preferred when heterogeneity exceeds 50% (I² > 50) .

Q. How do storage conditions and chemical stability impact the reproducibility of experiments involving this compound?

- Methodological Answer : Degradation under heat, moisture, or incompatible materials (e.g., strong acids/oxidizers) can alter experimental outcomes. Stability studies using accelerated aging tests (40°C/75% RH) with periodic HPLC analysis are critical. For long-term storage, refrigeration (2–8°C) in inert atmospheres (argon) is advised. Researchers should also monitor decomposition byproducts via LC-MS .

Q. What strategies can resolve ambiguities in the biosynthetic pathway of this compound, particularly its relationship to alkaloid formation?

- Methodological Answer : Isotopic labeling (e.g., ¹³C-glucose tracing) combined with time-course metabolomics can track precursor utilization. Studies in Gentiana macrophylla suggest that ammonia-mediated conversion of iridoid glycosides to pyridine alkaloids may confound results. To avoid artifacts, use non-alkaline extraction solvents and validate findings with genetic knockouts of key enzymes (e.g., cytochrome P450s) .

Data Reporting and Compliance

Q. How should researchers address gaps in toxicological data for this compound in regulatory submissions?

- Methodological Answer : Acute toxicity and ecotoxicological profiles are often incomplete. Bridging studies using read-across approaches (e.g., similarity to structurally related phenoxyacetic acids) can fill data gaps. Compliance with REACH guidelines requires explicit documentation of uncertainty and justification for analog selection .

Q. What frameworks ensure rigorous formulation of research questions for studies on this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For mechanistic inquiries, the PICO framework (Population, Intervention, Comparison, Outcome) can structure hypotheses, e.g., "Does this compound (Intervention) reduce inflammatory markers (Outcome) in macrophage models (Population) compared to dexamethasone (Comparison)?" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.